molecular formula C10H19NO2 B2635114 tert-Butyl 3,3-dimethylazetidine-2-carboxylate CAS No. 1934372-68-5

tert-Butyl 3,3-dimethylazetidine-2-carboxylate

Cat. No.: B2635114
CAS No.: 1934372-68-5
M. Wt: 185.267
InChI Key: FPNMWOHVIDKJNO-UHFFFAOYSA-N
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Description

“tert-Butyl 3,3-dimethylazetidine-2-carboxylate” is a chemical compound with the CAS Number: 1934372-68-5 . It has a molecular weight of 185.27 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H19NO2/c1-9(2,3)13-8(12)7-10(4,5)6-11-7/h7,11H,6H2,1-5H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 185.26 . The storage temperature is 4°C .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Phosphorylated aziridinium salts, closely related to tert-butyl 3,3-dimethylazetidine-2-carboxylate, have been synthesized and shown to undergo ring-opening reactions with alcohols, carboxylate, and thiocyanate ions, demonstrating their utility in chemical synthesis (Gazizov et al., 2011).
  • A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides has been developed, proceeding in the presence of di-tert-butyl dicarbonate (Boc2O), showcasing the versatility of tert-butyl esters in acylation reactions (Umehara et al., 2016).
  • The synthesis of chiral 3,3′-Di-tert-butyl-2,2′-bipyrrole through a multi-step process from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates the application of tert-butyl esters in the creation of structurally complex and chiral compounds (Skowronek & Lightner, 2003).

Material Science and Catalysis

  • Binuclear nickel(II) complexes with 3,5-di-tert-butylbenzoate and other anions have been synthesized and characterized, revealing insights into the magnetic properties of these materials and their potential applications in catalysis and material science (Nikolaevskii et al., 2016).
  • Metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources demonstrates an efficient preparation of quinoxaline-3-carbonyl compounds, highlighting the role of tert-butyl esters in green chemistry (Xie et al., 2019).

Safety and Hazards

The compound has the following hazard statements: H315, H318, H335 . These codes represent specific hazards associated with the compound. For example, H315 means it causes skin irritation, H318 means it causes serious eye damage, and H335 means it may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 3,3-dimethylazetidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)7-10(4,5)6-11-7/h7,11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNMWOHVIDKJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934372-68-5
Record name tert-butyl 3,3-dimethylazetidine-2-carboxylate
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